N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a compound known for its significant applications in medicinal chemistry. It is characterized by the presence of difluoromethoxy and pyrazolopyrimidine moieties, making it unique in its class.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-9-4-5-13(24-16(17)18)11(6-9)7-19-14-12-8-20-23(3)15(12)22-10(2)21-14/h4-6,8,16H,7H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYURAIIPSXUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CNC2=C3C=NN(C3=NC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available 2-(difluoromethoxy)-5-methylbenzylamine and 3,4-diaminopyrazole.
Condensation Reaction: : The benzylamine and diaminopyrazole are condensed in the presence of a suitable dehydrating agent to form the intermediate pyrazolopyrimidine core.
Methylation: : The intermediate compound undergoes selective methylation at the 1 and 6 positions, utilizing methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production scales up the laboratory methods with considerations for cost-effectiveness and yield optimization. Techniques like continuous flow synthesis and catalytic processes might be employed to enhance the efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically with reagents like hydrogen peroxide or oxone, to form N-oxide derivatives.
Reduction: : Reduction can be achieved using lithium aluminum hydride or hydrogenation over palladium to reduce specific functional groups selectively.
Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by the active sites on the aromatic and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, oxone.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide), nucleophiles like amines or thiols.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Reduced amines and alkanes.
Substitution Products: : Halogenated pyrazolopyrimidines, thiolated derivatives.
Scientific Research Applications
N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several research applications:
Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly against kinases and proteases.
Medicine: : Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: : Employed in the development of novel materials and as a reagent in chemical synthesis.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity. It primarily interacts with:
Kinases: : Inhibits ATP-binding sites, modulating cell signaling pathways.
Proteases: : Blocks proteolytic activity, impacting various biological processes.
Comparison with Similar Compounds
Comparing with other pyrazolopyrimidines, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique difluoromethoxy substitution, enhancing its stability and bioactivity.
Similar Compounds
Pyrazolopyrimidine derivatives without difluoromethoxy groups.
Compounds with similar kinase inhibition profiles but different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
